8,9-Dehydro-17-estradiol-d3
Description
8,9-Dehydro-17β-estradiol-d3 (CAS: 1261254-39-0) is a deuterated derivative of 17β-estradiol, modified with a double bond at the 8,9 position and three deuterium atoms at positions 16 and 16. Its molecular weight is 273.39 g/mol, with 94% chemical purity . This compound is primarily utilized in research settings, particularly for studies requiring isotopic labeling to track metabolic pathways or enhance stability.
Properties
IUPAC Name |
13-methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYDUSMQFLTKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes: The synthetic routes for 8,9-Dehydro-17-estradiol-d3 involve specific chemical transformations.
Reaction Conditions: These reactions typically occur under controlled temperature, pressure, and solvent conditions.
Industrial Production: While industrial production methods are not widely documented, research laboratories may synthesize this compound for scientific purposes.
Chemical Reactions Analysis
Types of Reactions: 8,9-Dehydro-17-estradiol-d3 can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The products formed from these reactions vary based on the specific reaction pathway.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules.
Biology: It may play a role in hormonal regulation and cellular processes.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy.
Industry: Its use in pharmaceuticals and cosmetics may be explored.
Mechanism of Action
Molecular Targets: 8,9-Dehydro-17-estradiol-d3 binds to estrogen receptors localized in the nucleus, cytoplasm, and plasma membrane.
Pathways Involved: It induces gene transcription or non-genomic intracellular signaling, impacting various physiological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Parent Estrogens
Parent Compounds: 17α-Estradiol and 17β-Estradiol
The parent molecules, 17α- and 17β-estradiol, lack the 8,9 double bond and deuterium substitutions. Key differences include:
- Antioxidant Activity: Both parent estrogens inhibit iron-dependent lipid peroxidation and stimulate total antioxidative activity. However, 8,9-dehydro-17β-estradiol-d3 and its non-deuterated counterparts (e.g., J811, J861) exhibit superior radical scavenging effects. They directly chelate Fe(II) ions and suppress superoxide anion radical formation in xanthine/xanthine oxidase assays, a property absent in the parent compounds .
- Structural Impact :
The 8,9 double bond introduces conformational rigidity, enhancing interactions with redox-active metals like iron. This modification increases antioxidative potency by 2–3 fold compared to 17β-estradiol in synaptosomal lipid peroxidation models .
Table 1: Antioxidant Properties of 8,9-Dehydro Derivatives vs. Parent Estrogens
| Property | 17β-Estradiol | 8,9-Dehydro-17β-Estradiol-d3 |
|---|---|---|
| Fe(II) Chelation | Moderate | Strong |
| Superoxide Inhibition | None | 70–80% Reduction |
| Lipid Peroxidation IC₅₀ | 15 μM | 5 μM |
Comparison with Other Dehydroestrogen Derivatives
8,9-Dehydroestrone
- Function: A known intermediate in estrone synthesis, 8,9-dehydroestrone exhibits estrogenic activity and reduces blood lipid levels . Unlike 8,9-dehydro-17β-estradiol-d3, it lacks deuterium and the 17β-hydroxyl group, resulting in lower receptor binding affinity.
- Applications : Primarily used in pharmaceutical synthesis (e.g., cyclopentyloxy-17-ethynyl derivatives) rather than direct therapeutic roles .
Δ9(11)-Estradiol
Pharmacokinetic and Clinical Considerations
- Plasma Levels: Clinical studies detected plasma concentrations of 8,9-dehydroestradiol in postmenopausal women after Δ8,9-dehydroestrone sulfate administration. However, protein binding data for conjugated/unconjugated forms are lacking, complicating bioavailability assessments .
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